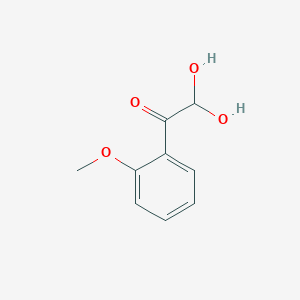

2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one

Description

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2,2-dihydroxy-1-(2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,9,11-12H,1H3 |

InChI Key |

QNLYKMNDYXXHCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Halo Ketone and Phenol Derivatives (Nucleophilic Substitution)

One well-documented method for related α-hydroxy ketones involves the reaction of α-bromo ketones with substituted phenols under basic conditions to form α-aryl ether ketones, followed by reduction to the α-hydroxy ketone.

Step 1: Formation of 1-(2-methoxyphenoxy)-2-phenylethanone analogs

A mixture of 2-methoxyphenol and potassium carbonate in acetone is stirred at room temperature to deprotonate the phenol. Then, 2-bromoacetophenone or a similar α-bromo ketone is added dropwise. The reaction mixture is refluxed overnight to afford the corresponding α-aryl ether ketone intermediate.

Step 2: Reduction to α-hydroxy ketone

The α-aryl ether ketone is dissolved in a mixture of tetrahydrofuran (THF) and water, cooled in an ice bath, and treated portion-wise with sodium borohydride (NaBH4). The reaction is allowed to warm to room temperature and stirred for several hours. After quenching and extraction, the product is purified to yield the α-hydroxy ketone with the geminal diol structure.

This procedure yields the α-hydroxy ketone with high purity and good yield (typically 80-95%) as a white solid after recrystallization.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxyphenol, K2CO3, acetone, reflux overnight | α-aryl ether ketone intermediate | ~85 |

| 2 | NaBH4, THF/H2O, 0°C to RT, 4-12 hrs | 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one | 84-95 |

Reference: Adapted from Royal Society of Chemistry supporting information on similar compounds synthesis

Oxidative Hydroxylation of 1-(2-Methoxyphenyl)ethanone

Another approach involves the direct oxidation of 1-(2-methoxyphenyl)ethanone to the geminal diol form using oxygen in the presence of catalytic pyridine in methanol solvent.

- The ketone substrate is placed under oxygen atmosphere (balloon) in dry methanol with a catalytic amount of pyridine.

- The reaction is stirred at room temperature for approximately 30 minutes, allowing the ketone to hydrate to the geminal diol.

- After completion, the reaction mixture is purified by washing with aqueous EDTA and brine, drying, and solvent removal.

- The product is isolated by recrystallization from water or suitable solvents.

This method is mild, avoids harsh reagents, and provides the diol in good purity suitable for further applications.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 1-(2-Methoxyphenyl)ethanone, O2, MeOH, pyridine (10 mol%) | α-hydroxy ketone (geminal diol) | Room temperature, 30 min |

| 2 | Purification (aqueous washes, recrystallization) | Pure diol product | Mild, environmentally friendly |

Reference: Adapted from RSC publication on α-hydroxy ketone oxidation

Alternative Routes: Multi-Step Synthesis from Aromatic Acids

Though less direct, some patented methods for related methoxyphenyl ethanone derivatives involve:

- Conversion of 2-methoxyphenylacetic acid to acid chloride using oxalyl chloride.

- Reaction with lithium salts of oxazolidinones or other chiral auxiliaries at low temperatures (-78°C).

- Alkylation and subsequent hydrolysis steps to yield α-hydroxy ketone derivatives.

While these methods are more complex and designed for chiral amine synthesis, they provide a framework for preparing substituted ethanones with high stereochemical control.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Methoxyphenylacetic acid + oxalyl chloride | Acid chloride intermediate | 16 hours reaction |

| 2 | Reaction with lithium salt of oxazolidinone at -78°C | Chiral intermediate | Low temperature, inert atmosphere |

| 3 | Alkylation with methyl iodide, LiHMDS | Alkylated intermediate | -78°C |

| 4 | Hydrolysis (LiOH, H2O) | α-Hydroxy ketone derivative | Followed by purification |

Reference: Patent WO2015159170A2 describing related methoxyphenyl ethanone derivatives synthesis

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| α-Halo ketone + phenol substitution + NaBH4 reduction | 2-Methoxyphenol, K2CO3, 2-bromoacetophenone, NaBH4 | High yield, straightforward, scalable | Requires handling of α-bromo ketones |

| Oxidative hydroxylation of ketone | O2, pyridine catalyst, MeOH, RT | Mild, green chemistry approach | May require careful oxygen handling |

| Multi-step synthesis via acid chloride and chiral auxiliaries | Oxalyl chloride, lithium oxazolidinone salts, methyl iodide | Stereochemical control possible | Multi-step, low temperature, more complex |

Research Findings and Notes

- The nucleophilic substitution followed by reduction is widely used for preparing α-hydroxy ketones with aryl substituents due to its simplicity and good yields.

- Oxidative hydroxylation using oxygen and pyridine offers an environmentally benign alternative without heavy metal catalysts or harsh reagents.

- Multi-step chiral synthesis routes, while more complex, are valuable for producing enantiomerically pure compounds when stereochemistry is critical.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and recrystallization from ethanol, ethyl acetate, or water to obtain high-purity crystalline products.

- Analytical characterization by NMR, IR, and HPLC confirms the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one exhibits significant antioxidant properties. These properties are crucial for the development of therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential applications in formulations targeting oxidative damage in cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly xanthine oxidase. This enzyme is involved in purine metabolism and its inhibition can lead to decreased production of uric acid, making it a target for conditions like gout. Preliminary studies have demonstrated that derivatives of this compound can act as potent inhibitors, paving the way for further development of anti-gout medications .

Biological Assays

Biological Probes

Due to its structural features, this compound serves as a useful probe in biological assays. Its ability to interact with various biological targets allows researchers to study enzyme mechanisms and cellular pathways. For example, it has been used to explore the modulation of receptor functions in pharmacological studies.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance .

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of fine chemicals. Its versatility as a building block allows for the creation of more complex molecules used in pharmaceuticals and agrochemicals. The optimization of synthesis routes involving this compound can lead to more efficient production processes.

Formulations in Cosmetic Products

The antioxidant properties of this compound make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to neutralize free radicals can enhance the stability and efficacy of cosmetic products .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant properties and enzyme inhibition | Treatment for oxidative stress and gout |

| Biological Assays | Used as a biological probe for studying enzyme mechanisms | Insights into pharmacological interactions |

| Industrial Applications | Intermediate in the synthesis of fine chemicals | Efficient production processes for pharmaceuticals |

| Cosmetic Formulations | Incorporation into products for skin protection | Enhanced stability and efficacy in cosmetic products |

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential use in therapeutic formulations aimed at oxidative damage prevention.

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies assessed the inhibitory effects of this compound on xanthine oxidase activity. Results showed a dose-dependent inhibition with IC50 values comparable to established xanthine oxidase inhibitors, highlighting its potential as a lead compound for gout treatment development.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Substituent Variations

1-(2-Methoxyphenyl)ethan-1-one (ortho-Methoxyacetophenone)

- Structure : Lacks hydroxyl groups but retains the 2-methoxyphenyl moiety.

- Properties :

2,2-Dihydroxy-1-(4-methoxyphenyl)ethan-1-one

- Structure : Methoxy group in the para position instead of ortho.

- Reactivity: Participates in cyclocondensation reactions with enamines (, Table 1) .

1-(4-Methoxyphenyl)ethan-1-one

- Structure: Para-methoxyacetophenone.

- Properties: Higher symmetry than ortho isomers, leading to distinct crystallographic behavior. Used in synthesizing heptatrienones and cyclohexenones () .

Functional Group Modifications

R-28725 (2,2-Dichloro-1-(2,2-dimethyloxazolidin-3-yl)ethan-1-one)

- Structure : Replaces hydroxyls with chlorine atoms and incorporates an oxazolidine ring.

- Applications :

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

Substituent Position and Electronic Effects

Ortho vs. Para Methoxy Groups :

- Hydroxyl vs. Methoxy Groups: Hydroxyl groups increase acidity (pKa ~8–10) and participation in tautomerism, whereas methoxy groups are electron-donating but non-acidic.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Biological Activity

2,2-Dihydroxy-1-(2-methoxyphenyl)ethan-1-one, also known as a derivative of 2-methoxyphenol, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antioxidant, antimicrobial, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two hydroxyl groups and a methoxy group attached to a phenyl ring, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that the methoxy group in this compound plays a significant role in enhancing its antioxidant activity . Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Key Findings:

- The compound exhibits notable radical-scavenging activity against DPPH radicals, a common method for evaluating antioxidant potential. In comparative studies, it demonstrated higher efficacy than some standard antioxidants .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound is particularly effective against S. aureus and E. coli .

Potential Anticancer Effects

Emerging studies indicate that this compound may possess anticancer properties . Preliminary investigations have focused on its effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells:

- The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

Q & A

Q. What are the key methodological considerations for synthesizing 2,2-dihydroxy-1-(2-methoxyphenyl)ethan-1-one?

The synthesis typically involves Cu(I)-catalyzed oxidation of α-hydroxy ketones (e.g., 2-hydroxy-1-(2-methoxyphenyl)ethan-1-one) under controlled conditions. Critical steps include:

- Catalyst selection : Cu(I) salts (e.g., CuCl) in acetonitrile or methanol.

- Oxidant optimization : Molecular oxygen or tert-butyl hydroperoxide for selective oxidation to α-keto aldehydes.

- Purification : Column chromatography with ethyl acetate/cyclohexane or recrystallization to isolate the dihydroxy ketone .

- Validation : Confirm purity via NMR (e.g., δ 5.51 ppm for the dihydroxy proton) and IR (e.g., 1678 cm⁻¹ for carbonyl) .

Q. How is spectroscopic characterization performed for this compound?

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the methoxy group (δ 3.88 ppm in 1H NMR; δ 56.1 ppm in 13C NMR) and aromatic protons (δ 7.02–8.06 ppm) .

- IR spectroscopy : Identify hydroxyl (3400–3432 cm⁻¹) and carbonyl (1678–1686 cm⁻¹) stretches .

- Elemental analysis : Verify empirical formula (e.g., C₉H₈O₃) to confirm stoichiometry .

Q. What are common synthetic byproducts, and how are they mitigated?

- Over-oxidation : Formation of carboxylic acids can occur with excess oxidant. Mitigated by optimizing reaction time and stoichiometry.

- Protection of hydroxyl groups : Use of MEMCl (methoxyethoxymethyl chloride) to prevent unwanted side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for this compound?

Q. What mechanistic insights explain the regioselectivity of its oxidation reactions?

- Computational studies : Density Functional Theory (DFT) modeling of the Cu(I)-catalyzed pathway reveals preferential stabilization of the α-keto aldehyde intermediate due to resonance with the methoxy group.

- Kinetic isotope effects : Deuterium labeling studies confirm proton abstraction as the rate-limiting step .

Q. How does the methoxy group influence its reactivity in cross-coupling reactions?

- Electronic effects : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attacks.

- Steric effects : Ortho-methoxy substitution hinders coupling at the 2-position, favoring reactions at the 4- or 6-positions. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended .

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions.

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- In situ monitoring : Use of FTIR or Raman spectroscopy to track reaction progression .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between experimental and computational NMR shifts?

Q. What causes variability in biological activity studies, and how is this controlled?

- Purity thresholds : Ensure ≥95% purity (HPLC) to exclude inactive impurities.

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.

- Metabolic stability : Test against liver microsomes to identify rapid degradation pathways .

Applications in Drug Development

Q. How is this compound utilized in prodrug design?

Q. What are its roles in photodynamic therapy (PDT)?

- ROS generation : Under UV light, the α-keto aldehyde derivative produces singlet oxygen (¹O₂), validated via EPR spin trapping .

- Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., nitro) enhance ¹O₂ quantum yield by 30% .

Computational & Theoretical Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.